molecular formula C7H6N2O3 B2820808 2-Oxo-2-(pyridin-3-ylamino)acetic acid CAS No. 57727-33-0

2-Oxo-2-(pyridin-3-ylamino)acetic acid

Cat. No.: B2820808
CAS No.: 57727-33-0
M. Wt: 166.136
InChI Key: WUYWZTQKSABHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-(pyridin-3-ylamino)acetic acid is an organic compound belonging to the class of aminopyridine carboxylic acids. It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to an oxoacetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyridin-3-ylamino)acetic acid typically involves the reaction of pyridine-3-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyridin-3-ylamino)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and substituted pyridine compounds. These products have diverse applications in various fields .

Scientific Research Applications

2-Oxo-2-(pyridin-3-ylamino)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyridin-3-ylamino)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction leads to various biochemical and physiological effects, which are the basis for its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    4-Oxo-4-(pyridin-2-ylamino)butanoic acid: A structural isomer with similar properties.

    2-Oxo-2-(pyridin-2-ylamino)acetic acid: Another isomer with distinct reactivity.

    2-Oxo-2-(pyridin-4-ylamino)acetic acid: Differing in the position of the pyridine ring.

Uniqueness

2-Oxo-2-(pyridin-3-ylamino)acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-oxo-2-(pyridin-3-ylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-2-1-3-8-4-5/h1-4H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYWZTQKSABHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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